molecular formula C10H11ClFNOS B2842552 5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine CAS No. 2198367-88-1

5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine

Cat. No.: B2842552
CAS No.: 2198367-88-1
M. Wt: 247.71
InChI Key: ZPKBTRIQQFEUBP-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with chlorine, fluorine, and a thian-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with thian-4-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the fluorine atom with the thian-4-yloxy group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the thian-4-yloxy group can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms, as well as the thian-4-yloxy group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-3-fluoro-2-(thian-4-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNOS/c11-7-5-9(12)10(13-6-7)14-8-1-3-15-4-2-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKBTRIQQFEUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1OC2=C(C=C(C=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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